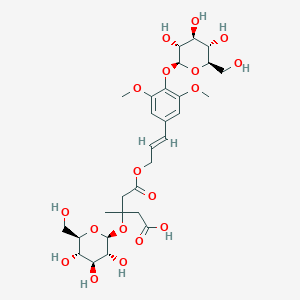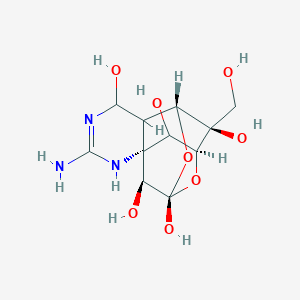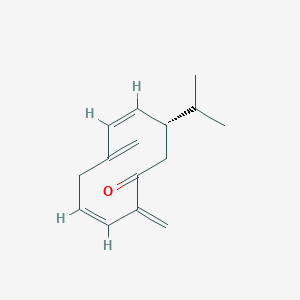
Tangshenoside I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tangshenoside I is a chemical compound isolated from the roots of Codonopsis pilosula, a plant commonly used in traditional Chinese medicine. It is considered a syringin molecule bound to meglutol glucoside . This compound is known for its various pharmacological properties and has been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Tangshenoside I has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tangshenoside I involves its interaction with various molecular targets and pathways. It has been shown to inhibit bacterial neuraminidase activity, which is essential for the replication and spread of certain bacteria . Additionally, this compound exhibits weak α-glucosidase inhibitory activities, which can help regulate blood sugar levels .
Safety and Hazards
Tangshenoside I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and poses a risk of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn children .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Tangshenoside I involves the extraction from the roots of Codonopsis pilosula. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the compound. High-performance liquid chromatography (HPLC) is often employed to purify this compound from the crude extract .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The roots of Codonopsis pilosula are harvested, dried, and then subjected to solvent extraction. The extract is then purified using HPLC to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Tangshenoside I undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Tangshenoside I is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:
Lobetyolin: Another compound isolated from Codonopsis pilosula, known for its antioxidant and anti-inflammatory properties.
Ussurienoside I: A compound found in Codonopsis ussuriensis, which also exhibits neuraminidase inhibitory activity.
These compounds share some similarities in their biological activities but differ in their molecular structures and specific effects.
Eigenschaften
CAS-Nummer |
117278-74-7 |
|---|---|
Molekularformel |
C29H42O18 |
Molekulargewicht |
678.6 g/mol |
IUPAC-Name |
(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
ABKPQICIFGNRAA-FPFGLZQYSA-N |
Isomerische SMILES |
C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
tangshenoside I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)


![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)